molecular formula C11H18ClN B2422638 Methyl[1-(3-methylphenyl)propan-2-yl]amine hydrochloride CAS No. 2089255-96-7

Methyl[1-(3-methylphenyl)propan-2-yl]amine hydrochloride

Cat. No.: B2422638
CAS No.: 2089255-96-7
M. Wt: 199.72
InChI Key: KCOUYQQOOVSBED-UHFFFAOYSA-N
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Description

“Methyl[1-(3-methylphenyl)propan-2-yl]amine hydrochloride” is a chemical compound with the molecular formula C11H18ClN . It has a molecular weight of 199.7 g/mol .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C11H18ClN . This indicates that the compound consists of 11 carbon atoms, 18 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom .


Physical and Chemical Properties Analysis

“this compound” is a controlled product with a molecular weight of 199.7 g/mol and a formula of C11H18ClN . The compound is usually stored at room temperature and is available in powder form .

Scientific Research Applications

Pharmacological Characterization

Methyl[1-(3-methylphenyl)propan-2-yl]amine hydrochloride has been characterized as a κ-opioid receptor (KOR) antagonist with high affinity for human, rat, and mouse KORs. This compound showed potential in treating depression and addiction disorders, as evidenced by its efficacy in several behavioral models including the mouse forced-swim test and mouse social defeat stress assay. It also demonstrated therapeutic potential in treating the reinstatement of extinguished cocaine-seeking behavior (Grimwood et al., 2011).

X-Ray Structures and Computational Studies

Detailed structural analysis through X-ray diffraction and computational studies, including density functional theory (DFT) method, have been conducted for this compound. These studies are crucial for understanding the chemical properties and potential applications in various scientific fields (Nycz et al., 2011).

Spectroscopic Studies for Identification and Derivatization

Spectroscopic techniques like GC-MS, IR, NMR, and electronic absorption spectroscopy have been employed for the identification and derivatization of compounds related to this compound. These studies are instrumental in forensic science for the accurate identification of substances (Nycz et al., 2016).

Metabolism and Detectability Studies

Research on the metabolism and detectability of this compound and its isomers has been conducted. Understanding the metabolic pathways and the ability to detect these compounds in biological samples is crucial for clinical and forensic toxicology (Welter et al., 2014).

Synthesis and Biological Activities

Several studies have focused on the synthesis of novel derivatives and analogs of this compound, exploring their antimicrobial and cytotoxic activities. Such research contributes to the development of new therapeutic agents (Noolvi et al., 2014).

Safety and Hazards

“Methyl[1-(3-methylphenyl)propan-2-yl]amine hydrochloride” is classified as a controlled product . It has been associated with certain hazards, including causing skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

Methyl[1-(3-methylphenyl)propan-2-yl]amine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of enantiopure drug-like compounds. It interacts with enzymes such as transaminases, which are crucial for the synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives . These interactions are typically characterized by the formation of covalent bonds between the compound and the active sites of the enzymes, leading to the production of enantiomerically pure amines.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of monoamine oxidases, which are enzymes involved in the metabolism of neurotransmitters . This modulation can lead to changes in neurotransmitter levels, affecting cell signaling and gene expression. Additionally, the compound’s impact on cellular metabolism can result in altered energy production and utilization within cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, it can inhibit the activity of monoamine oxidases by binding to their active sites, preventing the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which can have various physiological effects. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under normal storage conditions, but its activity can decrease over time due to degradation . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects can include changes in cell proliferation, differentiation, and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing cognitive function and improving mood . At high doses, it can cause toxic or adverse effects, including neurotoxicity and cardiovascular issues . Threshold effects have been observed, where the compound’s impact on physiological processes becomes more pronounced at certain dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes hydroxylation, demethylation, and deamination, similar to methamphetamine metabolism . These metabolic processes are facilitated by enzymes such as cytochrome P450, which play a key role in the compound’s biotransformation. The end products of these metabolic pathways are typically excreted in urine, indicating the compound’s involvement in renal excretion.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, involving specific transporters . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues can affect its overall bioavailability and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to particular cellular compartments or organelles through post-translational modifications and targeting signals . For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors.

Properties

IUPAC Name

N-methyl-1-(3-methylphenyl)propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-9-5-4-6-11(7-9)8-10(2)12-3;/h4-7,10,12H,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOUYQQOOVSBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(C)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201343158
Record name 3-Methylmethamphetamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201343158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089255-96-7
Record name 3-Methylmethamphetamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201343158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Metaphedrine hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RBV845Z93P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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